REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[C:11](C)[CH:10]=[CH:9][C:8]=1[CH2:14]O.C[Si](C)(C)[Br:18]>C(Cl)(Cl)Cl>[Br:18][CH2:14][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[O:6][CH2:5][CH2:4][CH2:3][O:2][CH3:1]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
COCCCOC1=C(C=CC(=C1)C)CO
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Br)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
with stiffing at room temperature
|
Type
|
CUSTOM
|
Details
|
After 2 h the solvent is evaporated off
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the crude residue is purified by flash column chromatography on silica gel (hexane/EtOAc 1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=CC=C1)OCCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 110.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |